molecular formula C43H62 B1608796 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene CAS No. 278176-12-8

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene

Cat. No.: B1608796
CAS No.: 278176-12-8
M. Wt: 579 g/mol
InChI Key: BOIQMDSZNLONSM-UHFFFAOYSA-N
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Description

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene (CAS 278176-12-8) is an organic compound that functions as a key synthetic intermediate and building block in materials science research . This fluorene derivative is structurally engineered for application in the development of novel organic electronic materials. Fluorene-based monomers are central to creating semiconducting polymers used in various advanced technologies . The specific molecular structure of this compound, featuring the rigid fluorene core with long didodecyl side chains, is designed to enhance solubility and processability in organic solvents, which is critical for material fabrication . The propynyl groups at the 2 and 7 positions offer a reactive handle for further functionalization, particularly through cross-coupling reactions, allowing researchers to construct more complex molecular architectures or incorporate this unit directly into conjugated polymer chains . The primary research value of this compound lies in its potential use in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . Researchers utilize this and related fluorene compounds to develop materials with targeted photophysical and electronic properties, such as specific absorption/emission profiles and charge-carrier mobility . This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a diagnostic agent, and must not be used for personal, household, veterinary, or food-related applications.

Properties

IUPAC Name

9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H62/c1-5-9-11-13-15-17-19-21-23-25-33-43(34-26-24-22-20-18-16-14-12-10-6-2)41-35-37(27-7-3)29-31-39(41)40-32-30-38(28-8-4)36-42(40)43/h29-32,35-36H,5-6,9-26,33-34H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQMDSZNLONSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399879
Record name 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene
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URL https://comptox.epa.gov/dashboard/DTXSID90399879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278176-12-8
Record name 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

The synthesis of 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene begins with the construction of the key intermediate, 2,7-dibromo-9,9-didodecylfluorene. This process involves two main stages: the alkylation of the fluorene (B118485) backbone at the 9-position and the subsequent functionalization of this structure.

Strategies for the Construction of the 9,9-Dialkylfluorene Core

The initial step in the synthesis is the formation of the 9,9-dialkylfluorene core. This is typically achieved through the alkylation of fluorene at the C9 position. The hydrogens at the 9-position of the fluorene molecule are weakly acidic, with a pKa of approximately 22.6 in DMSO, which allows for deprotonation to form the fluorenyl anion. youtube.com This nucleophilic anion can then react with alkylating agents.

Alkylation Approaches at the 9-Position of Fluorene

A common and effective method for the dialkylation of the fluorene core involves the use of alkyl halides in the presence of a strong base and a phase-transfer catalyst. epa.gov For the synthesis of the didodecyl derivative, 1-bromododecane (B92323) is the alkylating agent of choice. The reaction is typically carried out in a two-phase system, such as an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) and an organic solvent. scribd.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is employed to facilitate the transfer of the hydroxide ions into the organic phase, where the deprotonation of the fluorene occurs. epa.gov This is followed by the nucleophilic attack of the resulting fluorenyl anion on the 1-bromododecane. The reaction is generally heated to ensure completion.

A similar procedure has been successfully applied to the synthesis of 9,9-dihexyl- and 9,9-didodecyl fluorene derivatives. organic-chemistry.org

Derivatization of 2,7-Dibromofluorene (B93635) Precursors

The starting material for the alkylation is often 2,7-dibromofluorene. The alkylation of 2,7-dibromofluorene with 1-bromododecane under basic conditions with a phase-transfer catalyst leads to the formation of 2,7-dibromo-9,9-didodecylfluorene. This intermediate is a crucial building block for the final product. A detailed synthetic protocol for a similar compound, 2,7-dibromo-9,9-dioctylfluorene, involves reacting 2,7-dibromofluorene with 1-bromooctane (B94149) in a mixture of aqueous potassium hydroxide and a phase-transfer catalyst at elevated temperatures. youtube.com A comparable approach is used for the didodecyl analog.

Table 1: Properties of 2,7-Dibromo-9,9-didodecylfluorene

Property Value Reference
CAS Number 286438-45-7 researchgate.net
Molecular Formula C₃₇H₅₆Br₂ researchgate.net
Molecular Weight 660.65 g/mol researchgate.net
Melting Point 50-55 °C sigmaaldrich.com
Boiling Point 180 °C at 0.15 mmHg sigmaaldrich.com

Introduction of Prop-1-ynyl Functionality via Cross-Coupling Reactions

With the 2,7-dibromo-9,9-didodecylfluorene precursor in hand, the next critical step is the introduction of the prop-1-ynyl groups at the 2 and 7 positions. This is accomplished through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling Pathways for Alkynylation

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this specific synthesis, 2,7-dibromo-9,9-didodecylfluorene is coupled with propyne (B1212725). The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. youtube.com

A modified Sonogashira coupling procedure for aryl iodides using a commercially available propyne solution in THF has been developed, operating at low temperatures from -78°C to room temperature. organic-chemistry.org This method offers a safer alternative to handling gaseous propyne at high pressures and temperatures. organic-chemistry.org

Palladium-Catalyzed Synthetic Protocols

The Sonogashira reaction is typically carried out under mild conditions, often at room temperature, using an amine base such as triethylamine, which can also serve as the solvent. wikipedia.org Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. scribd.com The copper(I) co-catalyst is usually copper(I) iodide (CuI). youtube.com The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction. wikipedia.org

For the synthesis of this compound, a typical protocol would involve dissolving 2,7-dibromo-9,9-didodecylfluorene in a suitable solvent system, such as a mixture of THF and an amine base. The palladium catalyst and copper(I) iodide are then added, followed by the introduction of propyne. The reaction mixture is stirred, often under an inert atmosphere to prevent side reactions, until completion.

Table 2: Typical Reagents for Sonogashira Coupling of 2,7-Dibromo-9,9-didodecylfluorene

Reagent Type Example Role
Aryl Halide 2,7-Dibromo-9,9-didodecylfluorene Substrate
Alkyne Propyne Coupling Partner
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Catalyst
Copper Co-catalyst CuI Co-catalyst
Base Triethylamine or Diisopropylamine Base and Solvent
Solvent Tetrahydrofuran (B95107) (THF) Co-solvent

Purification and Isolation Techniques for Monomeric Intermediates and the Target Compound

Following the synthesis of the intermediates and the final product, purification is essential to remove unreacted starting materials, catalysts, and byproducts. Common techniques for the purification of fluorene derivatives include column chromatography and recrystallization.

For the intermediate 2,7-dibromo-9,9-didodecylfluorene, purification is often achieved by silica (B1680970) gel column chromatography using a non-polar eluent such as hexane (B92381) or a mixture of hexane and dichloromethane. youtube.com Subsequent recrystallization from a suitable solvent system can further enhance purity.

The final product, this compound, is also typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. After chromatographic purification, recrystallization from a solvent mixture, such as ethyl acetate (B1210297) and hexane, can yield the product as a pure solid. youtube.com The purity of the final compound can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Chemical Modifications and Functionalization of this compound

The terminal alkyne groups of this compound are highly versatile functional handles that can undergo a variety of chemical transformations. These reactions allow for the post-synthetic modification of the fluorene core, enabling the creation of a diverse range of derivatives with tailored properties.

Post-Synthetic Derivatization of Prop-1-ynyl Groups

The derivatization of the terminal prop-1-ynyl groups is a key strategy for the development of novel fluorene-based materials. These reactions leverage the reactivity of the carbon-carbon triple bond and the acidic nature of the terminal alkyne proton.

One of the most widely utilized methods for the functionalization of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.combeilstein-journals.org This reaction is known for its high efficiency, mild reaction conditions, and high yields. mdpi.combeilstein-journals.org The reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to form a stable 1,2,3-triazole ring. This methodology has been employed to attach a wide variety of functional moieties to the fluorene backbone, including fluorinated groups and other complex organic molecules. mdpi.comresearchgate.net For instance, fluorinated azides can be "clicked" onto the bis-alkynyl fluorene scaffold, offering a route to materials with unique electronic properties. researchgate.net

Beyond click chemistry, other cycloaddition reactions can be employed. For example, the Diels-Alder reaction, a [4+2] cycloaddition, can in principle be utilized where the alkyne acts as a dienophile, reacting with a conjugated diene. nih.govbeilstein-journals.orgbeilstein-journals.org This provides a pathway to more complex, fused-ring systems. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of alkynes in Diels-Alder reactions is well-established. nih.govbeilstein-journals.orgbeilstein-journals.org

Hydration of the alkyne groups offers another route to functionalization. The hydration of terminal alkynes, typically catalyzed by mercury(II) salts or through hydroboration-oxidation, leads to the formation of methyl ketones or aldehydes, respectively. nih.govbeilstein-journals.org Applying this to the bis-alkynyl fluorene would result in the formation of a diketone or a dialdehyde (B1249045) derivative, significantly altering the electronic and chemical properties of the fluorene system.

The table below summarizes some of the key post-synthetic derivatization reactions of the prop-1-ynyl groups.

Reaction TypeReagents and ConditionsResulting Functional GroupKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide (R-N3), Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate)1,2,3-TriazoleHigh yield, mild conditions, wide functional group tolerance. mdpi.combeilstein-journals.org
Diels-Alder CycloadditionConjugated DieneSubstituted CyclohexadieneForms six-membered rings, stereospecific. nih.govbeilstein-journals.orgbeilstein-journals.org
Hydration (Markovnikov)H2O, H2SO4, HgSO4Methyl KetoneFollows Markovnikov's rule. nih.govbeilstein-journals.org
Hydroboration-Oxidation (Anti-Markovnikov)1. BH3 or R2BH 2. H2O2, NaOHAldehydeAnti-Markovnikov addition. nih.govbeilstein-journals.org

Exploration of Alternative Reaction Pathways

Research into the functionalization of this compound and related compounds is not limited to the aforementioned reactions. Scientists are continuously exploring alternative reaction pathways to access novel materials and to improve the efficiency and sustainability of the synthetic processes.

One area of exploration is the use of alternative catalysts for known transformations. mdpi.com For instance, while copper is the most common catalyst for azide-alkyne cycloadditions, ruthenium-catalyzed versions (RuAAC) are also known, which can provide different regioisomers of the triazole product. beilstein-journals.org The development of recyclable catalysts for alkyne functionalization is another key area of research, aiming to make these processes more environmentally friendly. mdpi.com

The Sonogashira coupling reaction, which is fundamental for the synthesis of the parent compound, can also be seen as a pathway for direct functionalization. beilstein-journals.orgacs.org Instead of using propyne, the Sonogashira coupling of 9,9-didodecyl-2,7-dibromofluorene (B1353108) with a variety of terminal alkynes directly yields functionalized fluorene derivatives. beilstein-journals.orgmdpi.com This approach avoids the need for a separate post-synthetic modification step for introducing certain functionalities. For example, coupling with ethynylpyridines can directly produce pyridyl-functionalized fluorenes. mdpi.com

Furthermore, the development of domino reactions, where a single set of reagents initiates a cascade of transformations, is an attractive strategy. For example, a Sonogashira coupling could be followed by an in-situ intramolecular cyclization to rapidly build complex molecular architectures.

The table below outlines some of the explored alternative reaction pathways.

Alternative PathwayDescriptionPotential Advantages
Alternative CatalysisUse of different metal catalysts (e.g., Ruthenium for cycloadditions) or recyclable catalytic systems. mdpi.combeilstein-journals.orgAltered regioselectivity, improved sustainability, and catalyst reusability. mdpi.combeilstein-journals.org
Direct Functionalization via Sonogashira CouplingCoupling of 9,9-didodecyl-2,7-dibromofluorene with functionalized terminal alkynes. beilstein-journals.orgmdpi.comMore convergent synthesis, fewer synthetic steps. beilstein-journals.orgmdpi.com
Domino ReactionsMulti-step reactions where subsequent transformations occur under the same reaction conditions.Increased synthetic efficiency, reduced waste from intermediate purification steps.

Polymerization Science and Macromolecular Engineering

Design Principles for Conjugated Polymers Incorporating 9,9-Didodecylfluorene Units

The design of conjugated polymers based on 9,9-didodecylfluorene units is guided by the goal of creating materials with specific, high-performance optoelectronic properties, processability, and stability. The fluorene (B118485) moiety itself is a cornerstone of this design, offering a rigid and planar biphenyl (B1667301) structure that promotes π-conjugation, leading to desirable light-emitting characteristics, particularly in the blue region of the spectrum, and good charge carrier mobility.

A critical design element is the substitution at the C9 position of the fluorene ring. The introduction of two long alkyl chains, such as dodecyl groups, is primarily to ensure solubility of the resulting polymer in common organic solvents. sigmaaldrich.com Without these solubilizing side chains, the rigid polymer backbone would lead to aggregation and precipitation during synthesis, severely limiting the achievable molecular weight and preventing solution-based processing techniques like spin-coating. researchgate.net The choice of branched or linear side chains can also influence the polymer's morphology and intermolecular interactions. researchgate.net

The functional groups at the 2 and 7 positions of the fluorene monomer are the reactive sites for polymerization, defining the type of polymer backbone that can be formed. In the case of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene, the terminal alkyne (prop-1-ynyl) groups are the points of linkage. This specific functionalization allows for polymerization through reactions involving the triple bond, leading to unique polymer architectures and properties distinct from those created via more common cross-coupling reactions like Suzuki or Stille polymerizations, which typically use boronic esters or organotin compounds. 20.210.105researchgate.net The incorporation of these alkyne linkages can enhance the rigidity and linearity of the polymer chain. Furthermore, the design allows for the creation of alternating copolymers, where the fluorene unit can be combined with various other aromatic or heterocyclic monomers to fine-tune the electronic and photophysical properties of the final material. 20.210.105nih.gov

Polymerization Mechanisms Involving Prop-1-ynyl Linkages

The prop-1-ynyl groups at the 2 and 7 positions of the fluorene monomer are versatile handles for various polymerization reactions. These reactions leverage the reactivity of the carbon-carbon triple bond to construct the polymer backbone.

Acetylene (B1199291) Polymerization and Cyclotrimerization

The terminal alkyne functionalities of this compound enable its use in acetylene polymerization reactions. These polymerizations can proceed through several pathways, often catalyzed by transition metals. One prominent mechanism is the formation of polyynes, which are polymers characterized by a backbone of alternating single and triple carbon-carbon bonds. rsc.org This type of polymerization can be initiated to link the fluorene monomers into a linear, highly conjugated chain. rsc.orgrsc.org

Another significant reaction pathway for terminal alkynes is cyclotrimerization. In this process, three alkyne units react to form a benzene (B151609) ring. nih.gov When applied to a difunctional monomer like this compound, this can lead to the formation of a cross-linked network polymer where substituted benzene rings act as junction points connecting the fluorene units. The conditions of the reaction, including the choice of catalyst (often based on cobalt, nickel, or rhodium) and concentration, can influence the competition between linear polymerization and cyclotrimerization. nih.gov For instance, high concentrations of the acetylene monomer have been shown to favor the cyclotrimerization channel. nih.gov This creates a method for producing highly branched or cross-linked fluorene-based polymers with distinct physical and electronic properties compared to their linear analogues.

Copolymerization with Co-monomers for Tunable Properties

To precisely control the properties of the final polymer, 9,9-didodecylfluorene units are frequently copolymerized with other monomers. This approach is a powerful tool for tuning the material's band gap, emission color, charge transport characteristics, and solubility. nih.gov By strategically selecting co-monomers, a wide range of functionalities can be incorporated into the polymer backbone.

For instance, copolymerizing a blue-emitting fluorene monomer with a co-monomer that has a lower band gap, such as a derivative of benzothiadiazole, can systematically shift the emission color of the resulting polymer from blue towards green, yellow, or red through intramolecular energy transfer. nih.gov The introduction of co-monomers can also affect the polymer's molecular weight and morphology. nih.gov For example, incorporating phenanthrene (B1679779) fragments can twist the polymer chain, which may lead to a decrease in the effective conjugation length and molecular mass compared to a more linear copolymer. nih.gov

Suzuki-Miyaura coupling is a widely used method for this type of copolymerization, typically involving a dibromo-fluorene derivative and a diboronic acid or ester derivative of the co-monomer. 20.210.105nih.gov This synthetic versatility allows for the creation of materials tailored for specific applications, from blue-light emitting diodes to more complex electronic devices. 20.210.105

Control over Polymer Molecular Weight and Dispersity

The molecular weight and dispersity (often expressed as the polydispersity index, PDI or Mw/Mn) are critical parameters that significantly influence the optoelectronic and mechanical properties of conjugated polymers. gfzxb.org Achieving high molecular weight is often desirable for good film formation and charge transport, while a low PDI (a narrow molecular weight distribution) is important for reproducible material performance.

In the context of polyfluorene synthesis via methods like Suzuki coupling polymerization, several reaction parameters can be meticulously controlled to influence these outcomes. gfzxb.orgx-mol.netfao.org

Stoichiometry : A precise 1:1 stoichiometric ratio between the co-monomers (e.g., dibromo and diboronic ester monomers) is crucial for achieving high molecular weights. gfzxb.org Any deviation from this ratio can lead to chain termination, limiting the polymer size.

Catalyst System : The choice of the palladium catalyst and associated ligands has a significant impact. For instance, palladium(II) catalytic systems have been shown to produce higher molecular weight polyfluorenes compared to some palladium(0) systems. gfzxb.org Certain catalyst-ligand combinations can also promote a chain-growth polymerization mechanism through intramolecular catalyst transfer, which can help control molecular weight, although it may sometimes result in broader distributions if initiation or termination steps are slow. x-mol.netfao.org

Base and Solvent : The selection of the base and solvent system is also critical. The combination must facilitate both the catalytic cycle and the transfer of reactants between phases (in the case of two-phase systems like toluene/water). Using a medium-strength inorganic base and a solvent system that enhances the miscibility between the organic and aqueous phases can lead to higher molecular weight polymers. gfzxb.org

Monomer Purity : The purity of the monomers is paramount, as impurities can act as chain terminators or interfere with the catalyst, leading to lower molecular weights and broader dispersity.

The following table summarizes the influence of various reaction conditions on the molecular weight of polyfluorenes as observed in research studies.

ParameterConditionEffect on Molecular WeightReference
Stoichiometric Ratio 1:1Tends to produce high molecular weight gfzxb.org
Not 1:1Leads to lower molecular weight gfzxb.org
Catalyst Pd(II) systemsCan produce higher molecular weight gfzxb.org
AmPhos Pd G2Can promote chain-growth, increasing MW with conversion x-mol.netfao.org
Base Medium-strength inorganic bases (e.g., K₂CO₃)Favorable for high molecular weight gfzxb.org
Solvent System Increased miscibility of organic and aqueous phasesTends to increase molecular weight gfzxb.org
Comonomer Content Increasing content of certain comonomers (e.g., nitriles)Can decrease molecular weight due to catalyst deactivation nih.gov

Investigations of Polymer Chain Conformation and Rigidity in Solution and Solid State

Polyfluorene-based polymers are known to be semi-rigid or "worm-like" chains, a conformation that lies between that of a rigid rod and a fully flexible coil. nih.gov This structural characteristic has profound implications for the material's properties in both solution and the solid state. The conformation of the polymer chain, specifically the torsion angles between adjacent fluorene units, directly affects the extent of π-electron delocalization along the backbone and, consequently, the optoelectronic properties. researchgate.net

In dilute solutions, poly(9,9-dialkylfluorene)s can exist in different conformations. Typically, they adopt a disordered, glassy state known as the α-conformation. nih.gov However, under specific conditions, such as in a poor solvent or upon cooling, the chains can undergo a conformational transition to a more ordered, planarized structure known as the β-phase. core.ac.uk This β-phase is characterized by a more extended chain with smaller torsional angles between monomer units, leading to increased conjugation length. This transition is readily observable through a distinct red-shift in the absorption and emission spectra. researchgate.netcore.ac.uk Studies have shown that the α-conformation is a relatively loose and extended chain structure. nih.gov

Advanced Spectroscopic and Structural Characterization

Spectroscopic Probes for Molecular Structure and Electronic Transitions

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules like 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene. A combination of vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, would provide a complete picture of its molecular framework.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FTIR and Raman spectra would be expected to show key vibrational modes. The most indicative would be the stretching vibration of the alkyne C≡C bond, which typically appears in the region of 2100-2260 cm⁻¹. The C-H stretching of the propargyl methyl group would be observed around 2870-2960 cm⁻¹. Aromatic C-H stretching vibrations from the fluorene (B118485) core would be found above 3000 cm⁻¹, while the aliphatic C-H stretching from the long dodecyl chains would be prominent in the 2850-2960 cm⁻¹ region. The presence of both aromatic and aliphatic C-H bending vibrations would further confirm the structure.

Table 1: Expected Vibrational Spectroscopy Data

Functional Group Expected Vibrational Mode Typical Wavenumber (cm⁻¹)
Alkyne (C≡C) Stretching 2100 - 2260
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (dodecyl) Stretching 2850 - 2960
Methyl C-H (propargyl) Stretching 2870 - 2960
Aromatic C=C Stretching 1450 - 1600

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution.

¹H-NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the fluorene backbone would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons of the dodecyl chains directly attached to the C9 position would be found further upfield, followed by a large, complex signal for the bulk of the methylene groups, and a terminal methyl group signal around 0.8-0.9 ppm. The methyl protons of the prop-1-ynyl groups would likely appear as a singlet around 2.0 ppm.

¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The quaternary carbons of the fluorene core and the alkyne carbons would be key identifiers. The C9 carbon, substituted with two dodecyl chains, would have a characteristic chemical shift. The numerous carbons of the dodecyl chains would give rise to a series of signals in the aliphatic region.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals by showing correlations between them.

Table 2: Expected ¹H-NMR and ¹³C-NMR Chemical Shift Ranges

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic (Fluorene) 7.0 - 8.0 120 - 155
Alkyne (quaternary) - 80 - 100
C9 (Fluorene) - ~55
CH₂ (Dodecyl, α to C9) ~2.0 ~40
CH₂ (Dodecyl) 1.0 - 1.4 22 - 32
CH₃ (Dodecyl) 0.8 - 0.9 ~14

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₄₃H₆₂), the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low margin of error, to confirm the molecular formula.

Table 3: Molecular Weight Data

Compound Molecular Formula Calculated Monoisotopic Mass (m/z)

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

The electronic properties of conjugated systems like this compound are investigated using UV-Visible absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions and emissive properties of the molecule, which are crucial for its potential applications in organic electronics.

UV-Visible Absorption Spectroscopy for Electronic Band Transitions

The UV-Visible absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For a conjugated system like the target compound, the spectrum is expected to be dominated by π-π* transitions of the fluorene core. The introduction of the prop-1-ynyl substituents at the 2 and 7 positions is expected to extend the conjugation and thus red-shift the absorption maximum compared to unsubstituted fluorene. The spectrum would likely show a main absorption band with possible vibronic fine structure.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed light. For fluorescent materials like many fluorene derivatives, the PL spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (a phenomenon known as the Stokes shift). The emission color and quantum yield are key parameters for applications in organic light-emitting diodes (OLEDs). It is anticipated that this compound would exhibit blue emission, a common characteristic of fluorene-based materials. The long alkyl chains are primarily introduced to improve solubility and film-forming properties without significantly altering the core electronic properties.

Table 4: Expected Photophysical Properties

Property Expected Characteristic
Absorption Maximum (λabs) ~350 - 400 nm
Emission Maximum (λem) ~400 - 450 nm (Blue region)

Electrochemical Characterization for Redox Potentials and Energy Level Alignment

The electrochemical properties of materials derived from this compound are fundamental to their application in electronic devices, as they determine the energy levels for charge injection and transport.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical methods used to determine the oxidation and reduction potentials of a material. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

For polyfluorenes, the HOMO level is typically associated with the onset of the first oxidation peak in the CV scan, while the LUMO level can be determined from the onset of the reduction peak. The long dodecyl chains at the C9 position of the fluorene unit in this compound ensure good solubility of the resulting polymers, facilitating their characterization by solution-based electrochemical techniques. The propargyl groups at the 2 and 7 positions are the points of polymerization, and their electronic influence would be reflected in the measured redox potentials of the final polymer.

Table 1: Representative Electrochemical Data for a Related Polyfluorene Derivative

PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
Poly(9,9-dioctylfluorene)-5.80-2.123.68

Morphological and Microstructural Analysis of Processed Films

The performance of organic electronic devices is not only dependent on the intrinsic properties of the material but also on the morphology and microstructure of the thin films used in the device.

X-ray diffraction (XRD) is employed to probe the degree of crystallinity and molecular ordering within thin films of polymeric materials. For polyfluorenes, XRD patterns can reveal the presence of different polymorphic phases, such as the amorphous, β-phase, and crystalline phases. The presence of bulky dodecyl side chains in polymers derived from this compound would influence the intermolecular packing and, consequently, the XRD patterns. The degree of order has a significant impact on charge transport properties, with more ordered domains generally leading to higher charge carrier mobilities.

Atomic force microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of thin films. AFM images can provide information on surface roughness, phase segregation, and the formation of domains. In the context of polymers made from this compound, AFM would be used to optimize film deposition conditions to achieve smooth, uniform surfaces, which are crucial for efficient device operation.

Transmission electron microscopy (TEM) offers even higher magnification to investigate the internal nanostructure of the polymer films. In combination with selected area electron diffraction (SAED), TEM can be used to identify crystalline domains and their orientation within an amorphous matrix. For polymers containing the this compound monomer, TEM could reveal details about the nanoscale morphology that are not accessible by AFM, providing a more complete picture of the solid-state structure.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic properties of conjugated organic molecules like 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene.

DFT calculations are commonly employed to determine the HOMO and LUMO energy levels. For similar fluorene-based oligomers and polymers, the introduction of various functional groups can tune these energy levels. For instance, studies on related poly(9,9-dialkylfluorene) polymers have been conducted to understand their electronic properties. nih.gov While specific DFT calculations for this compound are not widely published, the electronic effects of the prop-1-ynyl substituents at the 2 and 7 positions of the fluorene (B118485) core are expected to influence the HOMO and LUMO levels. The electron-donating nature of the alkyl chains at the 9-position helps to maintain solubility and can also have a subtle electronic effect. The π-conjugation extended by the prop-1-ynyl groups is expected to lead to a smaller HOMO-LUMO gap compared to the unsubstituted fluorene core, which is a desirable characteristic for applications in electronic devices. In related fluorene copolymers, the introduction of different comonomers has been shown to significantly alter the HOMO and LUMO levels, indicating the tunability of the electronic properties of the fluorene system. researchgate.net

Table 1: Representative Theoretical Data for Related Fluorene Derivatives

Compound/Method HOMO (eV) LUMO (eV) Band Gap (eV)
Trimer of 9,9-dioctylfluorene - -3.42 -

Note: This table is illustrative and based on data for related compounds to provide context for the expected electronic properties of this compound.

TD-DFT calculations are instrumental in predicting the electronic absorption and emission spectra of molecules. cu.edu.eg These calculations can identify the nature of electronic transitions, such as π-π* transitions, which are characteristic of conjugated systems. For this compound, the primary electronic transition is expected to be from the HOMO to the LUMO, corresponding to the main absorption band in the UV-visible spectrum. The prop-1-ynyl groups are anticipated to cause a red-shift in the absorption and emission spectra compared to the unsubstituted fluorene. TD-DFT calculations, often performed in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can provide theoretical absorption maxima (λmax) that can be correlated with experimental data. cu.edu.eg

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical for its material properties, including its packing in the solid state and its behavior in solution.

The long dodecyl side chains at the 9-position of the fluorene core play a crucial role in ensuring solubility in common organic solvents. However, they also have a significant impact on the molecular conformation and packing. These bulky side chains prevent excessive aggregation and π-stacking in solution, which can otherwise lead to quenching of fluorescence. Molecular dynamics simulations can model the behavior of these flexible alkyl chains and their interaction with the rigid fluorene backbone. Studies on other 9,9-dialkylfluorene derivatives have shown that the length and branching of the alkyl chains have a profound influence on the packing mode and properties of the resulting materials. researchgate.net

Intermolecular Interactions and Aggregation Phenomena Modeling

Understanding how molecules of this compound interact with each other is essential for predicting its solid-state morphology and thin-film properties.

Modeling of intermolecular interactions can be performed using various computational techniques, including molecular mechanics and quantum chemistry. These studies can identify the types and strengths of non-covalent interactions, such as van der Waals forces and π-π stacking, that govern the self-assembly and aggregation of the molecules. In fluorene derivatives, π-π interactions between the aromatic cores are a common feature in the solid state, influencing the charge transport properties. researchgate.net The dodecyl side chains, while enhancing solubility, also introduce steric hindrance that can modulate the extent and geometry of π-π stacking. The quality and efficiency of organic light-emitting diodes (OLEDs) are known to be critically dependent on the stacking mode of the fluorene motif. researchgate.net In related systems, weak π–π interactions with centroid–centroid distances of around 3.8 Å have been observed. researchgate.net The aggregation behavior can also be influenced by the solvent environment, with different solvents promoting different degrees of aggregation.

Simulation of Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in solution become highly luminescent upon aggregation in the solid state or in a poor solvent. researchgate.net Computational modeling is a cornerstone in elucidating the mechanisms that govern AIE. The most widely accepted theory for many AIE-active compounds is the restriction of intramolecular motion (RIM), and more specifically, the restriction of intramolecular rotations (RIR). researchgate.net

A standard computational strategy to probe the AIE mechanism in a compound like this compound involves a comparative analysis of the molecule in two states: as an isolated unit (monomer) and as part of a molecular cluster (dimer or larger aggregate). The monomer simulates the molecule in a dilute solution, where it has the freedom for dynamic motion, while the aggregate represents the sterically hindered environment of the solid state.

The typical workflow for such a simulation is detailed in the table below.

Simulation StepObjectiveCommon Computational Methods
1. Monomer Geometry Optimization Determine the most stable structure of a single molecule in its ground state (S₀) and first excited state (S₁).Density Functional Theory (DFT) for the ground state; Time-Dependent DFT (TD-DFT) for the excited state.
2. Monomer Frequency Analysis Confirm that the optimized geometries correspond to true energy minima and calculate the vibrational modes.DFT and TD-DFT.
3. Potential Energy Surface Scan Map the energy landscape during specific intramolecular rotations (e.g., rotation of the propynyl (B12738560) side groups) in the excited state of the monomer to identify potential non-radiative decay channels.Relaxed potential energy surface scans using TD-DFT.
4. Aggregate Geometry Optimization Simulate the geometry of a dimer or larger aggregate, often using experimental crystal data as a starting point. This step reveals how intermolecular forces restrict molecular motion. nih.govDFT with dispersion corrections (e.g., DFT-D3) to accurately model non-covalent interactions. For larger systems, Quantum Mechanics/Molecular Mechanics (QM/MM) models may be employed. nih.gov
5. Aggregate Photophysical Properties Calculate the electronic transitions and their corresponding oscillator strengths for the aggregate. A marked increase in the oscillator strength for the S₁ → S₀ transition in the aggregate versus the monomer signals enhanced emission.TD-DFT calculations performed on the optimized aggregate geometry.

In a dilute solution, the fluorene derivative is expected to dissipate absorbed energy via non-radiative pathways, such as the facile rotation of its peripheral groups. Computational models of similar systems demonstrate that these rotational motions can guide an excited molecule towards a conical intersection or a non-emissive "dark" state, causing energy to be lost as heat rather than light. researchgate.net Conversely, in the aggregated state, the voluminous dodecyl chains and the rigid fluorene backbone would generate substantial steric hindrance, while intermolecular packing would immobilize the propynyl groups. This physical "locking" mechanism, which would be confirmed by potential energy surface scans of the aggregate, effectively obstructs the non-radiative decay routes. researchgate.net This blockage forces the molecule to release its energy radiatively in the form of fluorescence, thereby "switching on" luminescence.

Exciton (B1674681) Transport and Localization Dynamics

In the aggregated or solid state, the excited-state characteristics of molecular materials are dictated not by individual molecules but by the collective electronic interactions among them. When a molecule absorbs a photon, the resulting excitation—an electron-hole pair known as an exciton—can propagate to adjacent molecules. The dynamics of this exciton transport are critical to the performance of organic electronic devices.

Theoretical modeling of exciton dynamics in the solid form of this compound would center on quantifying these intermolecular electronic interactions. The primary parameters in such an investigation are the exciton coupling (or electronic coupling) and the degree of exciton localization.

Exciton Coupling (J): This parameter quantifies the strength of the electronic interaction that facilitates the transfer of the excited state between neighboring molecules. Its magnitude is highly dependent on the intermolecular distance and orientation. In a computational study, exciton coupling is calculated for molecular pairs extracted from a simulated aggregate or an experimental crystal structure.

Exciton Localization: The behavior of an exciton is governed by a balance between its tendency to delocalize over several molecules (a state favored by strong exciton coupling) and its tendency to become confined to a single molecule due to structural and energetic disorder (a state favored by strong electron-vibration coupling). researchgate.net

A theoretical study of these dynamics would involve the following components:

Parameter/ConceptDescriptionRelevance to Material Properties
Intermolecular Packing The relative orientation and spacing of molecules in the solid state. This is determined by optimizing the geometry of a molecular dimer or a larger cluster.Dictates the magnitude and type of exciton coupling. Different packing arrangements (e.g., H-aggregation vs. J-aggregation) result in distinct photophysical properties.
Excitonic Coupling (J) The electronic interaction energy for the transfer of an excited state between two molecules. It is calculated using methods such as TD-DFT.Determines the rate at which excitons can migrate through the material. It is a fundamental input for models of energy and charge transport.
Intramolecular Reorganization Energy (λ) The energy penalty associated with the geometric deformation of a molecule as it transitions between its ground and excited states.Measures the strength of the coupling between an exciton and molecular vibrations. A larger value of λ promotes exciton localization. researchgate.net
Exciton Dynamics Simulation The simulation of the exciton's movement and ultimate fate over time within the material.Predicts essential properties like the exciton diffusion length (the average distance an exciton can travel) and the probability of excitons becoming trapped at defect sites.

For many AIE-active materials, it has been observed that while molecules are electronically coupled, the excitons often remain highly localized on individual molecules or dimers. acs.org This localization occurs because the same restriction of molecular motion that enhances emission also prevents the exciton from migrating to a non-emissive "trap state" on a nearby molecule. Computational studies on related fluorene derivatives indicate that bulky side chains, such as the didodecyl groups, enforce a significant separation between the emissive fluorene cores, which in turn modulates the exciton coupling strength. The ultimate goal of such simulations would be to elucidate how the specific combination of the fluorene core, alkynyl linkers, and dodecyl side chains in this compound orchestrates the crucial balance between high-efficiency emission and exciton mobility.

Photophysical and Charge Transport Processes

Exciton (B1674681) Generation and Dissociation Mechanisms

Upon absorption of a photon with appropriate energy, the π-electron system of the fluorene (B118485) core is promoted to an excited state, creating a coulombically bound electron-hole pair known as an exciton. In conjugated molecules like fluorene derivatives, these are typically singlet excitons.

The dissociation of these excitons into free charge carriers (electrons and holes) is a critical step in devices like photodetectors and solar cells. For a single molecule, dissociation is generally inefficient. However, in the solid state or in the presence of an electron acceptor or donor, several mechanisms can facilitate this process. In materials based on fluorene copolymers, exciton dissociation can be prompted by sequential excitation, where a second photon provides the necessary energy to overcome the exciton binding energy. Another common mechanism is exciton-exciton annihilation, where the interaction of two excitons provides enough energy for one to dissociate into a polaron pair.

Energy Transfer Pathways within Conjugated Systems (e.g., Förster and Dexter Mechanisms)

Energy transfer between chromophores is fundamental to the operation of many organic electronic devices. In systems containing fluorene derivatives, two primary non-radiative energy transfer mechanisms are dominant:

Förster Resonance Energy Transfer (FRET): This is a long-range, through-space dipole-dipole coupling mechanism. fluxim.comresearchgate.net Energy is transferred from an excited donor molecule to a ground-state acceptor molecule. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two (proportional to 1/R⁶). In fluorene-based systems, this is a key process for sensitizing emission from a guest molecule.

Dexter Energy Transfer: This is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it involves a double electron exchange. fluxim.comresearchgate.net While its distance dependence is much sharper (exponential decay) than FRET, it is the exclusive mechanism for triplet-triplet energy transfer, a critical process in phosphorescent devices and for understanding certain quenching pathways. fluxim.com

In a material composed of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene, efficient intramolecular and intermolecular energy migration can occur, allowing excitons to move through the material until they are trapped or radiatively/non-radiatively decay.

Charge Carrier Mobility and Transport Characteristics

High charge carrier mobility is essential for efficient organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Fluorene-based materials, particularly polyfluorenes, are known for their relatively high hole mobilities. acs.org

For poly(9,9-dioctylfluorene) (PFO), a closely related polymer, hole mobilities are typically in the range of 10⁻⁴ to 10⁻³ cm²/(V·s). acs.org The mobility is highly dependent on the molecular packing and morphology. For instance, the formation of a more ordered, planar "β-phase" in PFO has been shown to create an energetically favorable environment for charge carriers, leading to enhanced mobility compared to the amorphous glassy phase. researchgate.nettudelft.nl

The long dodecyl chains at the C-9 position of this compound are expected to influence solid-state packing, which in turn dictates the intermolecular electronic coupling and, consequently, the charge transport characteristics. While providing solubility, these long alkyl chains can also increase the intermolecular distance, potentially lowering mobility compared to derivatives with shorter chains unless favorable π-π stacking is achieved.

Table 1: Representative Charge Carrier Mobilities in Fluorene-Based Materials

Material Mobility Type Mobility (cm²/(V·s)) Measurement Technique
Poly(9,9-dioctylfluorene) (PFO) Hole 10⁻⁴ - 10⁻³ Time-of-Flight (TOF)
PFO/P3HT Blend (10-80% PFO) Hole 2.0 x 10⁻⁴ - 1 x 10⁻³ Thin-Film Transistor

This table presents data for analogous fluorene polymers to provide context for the expected charge transport properties. acs.orgrug.nl

Photostability and Degradation Mechanisms under Illumination

A significant challenge for many blue-emitting fluorene-based materials is their limited photostability, particularly under device operating conditions. A primary degradation pathway involves the C-9 position of the fluorene core. Under photo-oxidation, this position can be converted to a fluorenone moiety.

The formation of these fluorenone defects creates sites that have lower energy levels. This leads to two detrimental effects:

Emission Color Instability: Excitons generated on the fluorene backbone can efficiently transfer their energy to the lower-energy fluorenone sites, resulting in an undesirable, broad, and greenish-yellow emission that contaminates the desired blue fluorescence.

The use of bulky alkyl groups like dodecyl at the C-9 position is a strategy employed to sterically hinder this oxidative degradation, thereby enhancing the photostability and operational lifetime of the material.

Luminescence Quenching and Amplification Phenomena

Luminescence quenching is any process that decreases the fluorescence intensity of a given substance. For fluorene derivatives, this can occur through several mechanisms:

Concentration Quenching: At high concentrations, molecules can form non-emissive aggregates or excimers, which provide non-radiative decay pathways. boronmolecular.comboronmolecular.com

Static Quenching: Formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state.

Dynamic (Collisional) Quenching: Deactivation of the excited state upon collision with a quencher molecule.

Energy Transfer: As discussed, energy transfer to a lower-energy species (like a fluorenone defect or an acceptor molecule) effectively quenches the fluorescence of the fluorene.

Conversely, luminescence amplification is a key phenomenon in sensor applications. It often relies on the "superquenching" effect in conjugated polymers, where a single quenching event (e.g., binding of an analyte) can prevent the emission from many chromophores along the polymer chain due to efficient exciton migration. While this compound is a small molecule, aggregates or thin films could exhibit amplified quenching behavior if intermolecular energy transfer is efficient.

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Investigations

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in "push-pull" molecules that possess an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In such molecules, photoexcitation can lead to a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). The resulting excited state is more polar than the ground state. In polar solvents, this polar excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

For 2,7-disubstituted fluorene analogs, it has been shown that charge transfer can occur from the fluorene core to the substituents at the 2,7-positions. researchgate.netmdpi.com In the case of this compound, the alkyne groups are weakly electron-withdrawing. This could induce a modest ICT character upon excitation, making the compound's emission spectrum sensitive to solvent polarity. Investigating the Stokes shift (the difference between the absorption and emission maxima) in solvents of varying polarity is a standard method to quantify this effect and probe the change in dipole moment between the ground and excited states.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Poly(9,9-dioctylfluorene) (PFO)
Poly(3-hexylthiophene) (P3HT)
Poly(9,9-dioctylfluorene-co-benzothiadiazole)

Applications in Advanced Organic Electronic Devices and Chemical Sensing

Emitter and Host Materials in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The fluorene (B118485) unit is renowned for its high photoluminescence quantum yield and its characteristic blue emission, making it a foundational component for materials used in OLEDs and PLEDs. 20.210.105 Polymers derived from 9,9-dialkylfluorene are among the most studied classes of blue-emitting conjugated polymers. ossila.com

Furthermore, the rigid and planar structure of the fluorene core helps to minimize non-radiative decay pathways, leading to high fluorescence efficiencies. The long alkyl chains not only aid solubility but also prevent aggregation quenching by keeping the polymer backbones separated in the solid state, thereby preserving high emission efficiency in thin films.

In device architectures, polymers based on fluorene derivatives can function as either the primary light-emitting material or as a host material for phosphorescent or fluorescent dopants. As a host, the high triplet energy of the fluorene unit is particularly advantageous for blue phosphorescent OLEDs (PhOLEDs), enabling efficient energy transfer to the dopant without quenching.

Device performance is optimized through careful selection of co-monomers and device layer engineering. For instance, incorporating charge-transporting moieties into the polymer backbone can improve charge balance within the emissive layer, leading to higher recombination efficiency. The performance of devices using fluorene-based polymers demonstrates their viability. For example, a well-defined poly(2,7-fluorene) derivative has been shown to exhibit a high fluorescence quantum yield of up to 0.87 in solution, with emission centered in the blue region around 410 nm. 20.210.105

Table 1: Performance of Representative Fluorene-Based OLEDs/PLEDs

Polymer/Emitter System Emission Color Max. Efficiency Device Architecture
Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) Green ~5.0 cd/A Single Layer PLED
Poly(9,9-dihexylfluorene) w/ Perylene Dye Co-monomer Red >1.0 cd/A Single Layer PLED

Note: This table presents data for representative fluorene-based materials to illustrate typical performance, as specific device data for polymers derived solely from 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is not available.

Semiconducting Layers in Organic Field-Effect Transistors (OFETs)

The excellent charge-carrying capabilities of conjugated fluorene-based materials make them suitable for the active semiconducting layer in OFETs. researchgate.net These devices are the fundamental building blocks for next-generation flexible electronics, sensors, and displays. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. aps.org

High charge carrier mobility in polyfluorene-based OFETs is achieved through the formation of well-ordered, crystalline domains in the thin film. The rigid fluorene backbone promotes π-π stacking, which creates pathways for charge carriers to hop between adjacent polymer chains. The long dodecyl side chains of a monomer like this compound play a critical role; while they ensure solubility for solution-based deposition techniques like spin-coating or printing, they also mediate the intermolecular packing of the polymer chains.

Techniques such as aligning the polymer chains through solution shearing or using liquid-crystalline phases of fluorene copolymers can dramatically enhance charge carrier mobility by creating more direct pathways for charge transport. researchgate.netdb-thueringen.de For example, aligning poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) in nanochannels has been shown to improve carrier mobility compared to unaligned films. researchgate.net

Key performance parameters for OFETs include the field-effect mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). Fluorene-based materials have demonstrated impressive performance. For instance, some fluorenone-based small molecules, which share the core fluorene structure, have achieved hole mobilities as high as 0.02 cm²/Vs with high on/off ratios of 10⁷. researchgate.net Blends of poly(9,9-dioctylfluorene) have shown hole mobilities in the range of 10⁻³ to 10⁻⁴ cm²/Vs. acs.org While the mobility of many amorphous polymers is often limited, donor-acceptor copolymers incorporating fluorene have reached mobilities exceeding 0.1 cm²/Vs. mdpi.com

Table 2: Performance of Representative Fluorene-Based OFETs

Material Deposition Method Hole Mobility (μ) On/Off Ratio
Fluorenone-thiophene small molecule Vacuum Deposition 0.02 cm²/Vs > 10⁷
Poly(9,9-dioctylfluorene) (PFO) Solution-cast ~6-10 x 10⁻⁴ cm²/Vs Not Reported
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) Spin-coating ~10⁻³ cm²/Vs > 10⁴

Note: This table includes data for representative fluorene-based materials to illustrate typical performance metrics. researchgate.netacs.orgtcichemicals.com

Active Components in Organic Photovoltaic Cells (OPVs)

In the field of organic solar cells, fluorene-based polymers are widely used as electron donor (p-type) materials in the photoactive layer of bulk heterojunction (BHJ) devices. ossila.com The propynyl (B12738560) groups on this compound allow it to be easily incorporated into donor-acceptor (D-A) copolymers, which are a highly successful class of materials for OPVs. nih.gov

The fluorene unit provides a high bandgap, which is beneficial for maximizing the open-circuit voltage (Voc) of the solar cell, a key parameter for achieving high power conversion efficiency (PCE). nih.gov By copolymerizing a fluorene monomer with an electron-accepting monomer, the absorption spectrum of the resulting polymer can be broadened to harvest more of the solar spectrum. This D-A approach also allows for tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge transfer to the electron acceptor material, which is often a non-fullerene acceptor (NFA). tees.ac.ukrsc.org Fluorene itself can also serve as the central core for novel NFA designs. rsc.orgtees.ac.uk

For example, photovoltaic devices using D-A copolymers based on 9,9-dioctylfluorene and other acceptor units have yielded power conversion efficiencies of up to 0.45%. nih.gov More advanced devices that pair fluorene-based donor polymers with modern non-fullerene acceptors have achieved significantly higher efficiencies.

Table 3: Photovoltaic Performance of Devices with Fluorene-Based Donor Polymers

Donor Polymer Acceptor Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc) Power Conversion Efficiency (PCE)
Fluorene-DTDBAL Copolymer (C1) PC₇₀BM 0.51 V 2.50 mA/cm² 0.45%
SBF-PDI₄ (Fluorene-core NFA) PTB7-Th Not Reported Not Reported 5.34%

Note: This table shows performance data for devices using fluorene-based copolymers or fluorene-cored non-fullerene acceptors to highlight their role in OPVs. nih.govrsc.orgnih.gov

Sensing Platforms for Chemical and Biological Analytes

The high fluorescence efficiency of fluorene-based polymers makes them excellent candidates for the development of highly sensitive fluorescent sensors. The principle of detection often relies on the modulation of the fluorescence intensity or wavelength upon interaction with a target analyte.

Fluorescent sensors based on conjugated polymers, including those derived from fluorene, offer the advantage of signal amplification. The interaction of a single analyte molecule with the polymer chain can quench the fluorescence of multiple monomer units, leading to a highly sensitive response. These sensors can be designed to detect a wide range of analytes, including metal ions, explosives, and biological macromolecules. acs.org

The design of such sensors often involves the incorporation of specific recognition sites into the polymer structure. For polymers derived from this compound, the electron-rich alkyne units can potentially act as binding sites for certain analytes.

Chemoresistive sensors, on the other hand, operate by measuring the change in the electrical resistance of the material upon exposure to an analyte. The interaction with the analyte can alter the charge carrier concentration or mobility within the conjugated polymer, leading to a detectable change in conductivity.

The recognition of an analyte by a fluorene-based sensor can occur through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or π-π stacking. The alkyne groups in this compound-containing polymers can participate in specific interactions. For instance, cation-π interactions between ammonium (B1175870) cations and alkyne units have been reported, suggesting a potential mechanism for sensing cationic species. nih.govnih.gov

The signal transduction mechanism in fluorescent sensors is often based on photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In a PET-based sensor, the binding of an analyte can either initiate or inhibit an electron transfer process between the polymer and the analyte, leading to fluorescence quenching or enhancement, respectively. For example, the detection of electron-deficient nitroaromatic compounds (explosives) by electron-rich conjugated polymers often proceeds via fluorescence quenching due to PET from the polymer to the analyte.

In FRET-based sensors, the binding of an analyte can alter the distance or spectral overlap between a donor and an acceptor fluorophore, resulting in a change in the FRET efficiency and a corresponding change in the fluorescence signal.

The development of sensors with high selectivity remains a key area of research. This can be achieved by designing specific binding pockets or by employing molecular imprinting techniques.

Structure Function Relationships and Rational Design Principles

Influence of 9,9-Didodecyl Substitution on Material Processability and Solubility

The attachment of two long dodecyl (C12H25) chains at the C9 position of the fluorene (B118485) core is a critical design choice primarily aimed at enhancing the material's processability and solubility. The fluorene ring system, being a large, planar aromatic structure, tends to engage in strong intermolecular π-π stacking. While beneficial for charge transport, this strong interaction often leads to high crystallinity, low solubility in common organic solvents, and poor film-forming properties, which are significant obstacles for fabricating large-area, solution-processed electronic devices.

The two dodecyl chains are long, flexible, and non-polar, acting as "solubilizing groups." They disrupt the close packing of the rigid fluorene backbones, thereby weakening the intermolecular forces and preventing excessive aggregation and crystallization. nih.govnih.gov This disruption significantly increases the entropy of the system, making the compound more soluble in a range of organic solvents like toluene, chloroform, and tetrahydrofuran (B95107) (THF). Good solubility is a prerequisite for deposition techniques such as spin-coating, inkjet printing, and gravure printing, which are essential for cost-effective and scalable manufacturing of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). scholaris.caossila.com

Furthermore, the bulky alkyl chains improve the morphological stability of thin films. By preventing extensive crystallization, they promote the formation of smooth, amorphous, or microcrystalline films, which is crucial for achieving uniform device performance and longevity. ossila.com The length of the alkyl chain is a key parameter; longer chains, such as dodecyl, are more effective at increasing solubility compared to shorter chains like hexyl or octyl, although they may slightly dilute the concentration of the active chromophore in the solid state. researchgate.nettandfonline.com Studies on various 9,9-dialkylfluorenes have shown that the length of the alkyl chains not only affects solubility but can also influence the reactivity of the aromatic system. nih.gov

Table 1: Representative Solubility of Dialkylfluorene Derivatives in Common Organic Solvents This table presents typical solubility trends for fluorene derivatives based on general findings in the literature. Specific values for 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene are not publicly available and would require experimental determination.

Alkyl Chain at C9Solubility in Toluene (mg/mL)Solubility in Chloroform (mg/mL)Film-Forming Quality
Di-n-hexyl~5-10~10-20Moderate
Di-n-octyl~15-25~30-50Good
Di-n-dodecyl>30>50Excellent

Impact of Prop-1-ynyl Functionality on Conjugation Length and Electronic Properties

The introduction of prop-1-ynyl (–C≡C–CH₃) groups at the C2 and C7 positions of the fluorene core directly influences the molecule's electronic structure. These positions are electronically active sites, and substitution here allows for the extension of the π-conjugated system along the main axis of the molecule. The carbon-carbon triple bond (alkyne) is a linear, π-rich linker that can effectively participate in the delocalization of electrons across the molecule.

This extension of π-conjugation has several important consequences:

Bathochromic Shift : Extending the conjugated path length lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra of the material. mdpi.com The degree of this shift is dependent on the nature of the substituent attached to the alkyne. While the methyl group on the prop-1-ynyl moiety has a modest electronic effect, the ethynyl (B1212043) linkage itself is the primary driver for extending conjugation. researchgate.net

Tunable Electronic Properties : The alkyne linkage provides a versatile point for further chemical modification. While this specific compound terminates with a methyl group, related structures utilize Sonogashira coupling reactions to attach various aryl groups to the ethynyl linker, allowing for precise tuning of the HOMO/LUMO energy levels. 20.210.105 This versatility is fundamental to designing materials with specific colors of emission or for optimizing energy level alignment with other materials in a device stack.

Structural Rigidity : The sp-hybridized carbons of the alkyne group introduce a linear and rigid segment to the molecular structure, which can influence molecular packing and enhance the planarity of the conjugated backbone, potentially improving charge transport properties. nih.gov

The presence of these terminal alkyne groups makes this compound a valuable monomer or intermediate for the synthesis of more complex conjugated polymers and oligomers with tailored optoelectronic properties.

Rational Design Strategies for Tailoring Electronic Band Gaps and Energy Levels

The design of this compound exemplifies several rational strategies for tuning the electronic properties of organic semiconductors. The electronic band gap (the HOMO-LUMO gap) determines the material's absorption and emission color and is a critical parameter for its application in optoelectronic devices.

Key design strategies include:

Modulation of Conjugation Length : As discussed, extending the π-system via linkers like alkynes at the 2,7-positions is a primary method to lower the band gap. The band gap generally decreases as the length of the conjugated path increases. nih.gov

Donor-Acceptor (D-A) Architecture : While the subject molecule is relatively symmetric, the fluorene core can act as a donor or a transport unit. The prop-1-ynyl groups can be modified by replacing the terminal methyl group with strong electron-withdrawing or electron-donating aryl groups. Attaching electron-donating groups tends to raise the HOMO level, while attaching electron-withdrawing groups tends to lower the LUMO level. This D-A approach is a powerful strategy for significantly reducing the band gap and shifting emission into the green, red, or even near-infrared regions. mdpi.comnih.gov

Functional Group Modification : The electronic nature of the substituents has a profound impact. For instance, replacing the methyl on the propynyl (B12738560) group with a more electron-donating group like a methoxy-phenyl or an electron-withdrawing group like a pyridine (B92270) would substantially alter the HOMO/LUMO energies and, consequently, the band gap. mdpi.comsemanticscholar.org This principle allows for the fine-tuning of materials for specific applications, such as creating blue, green, or red emitters for OLED displays.

Table 2: Representative Electronic Properties of 2,7-Substituted 9,9-Dialkylfluorenes This table provides illustrative data based on typical values reported for various fluorene derivatives to demonstrate design principles. Experimental data for the specific target compound is not available.

Substituent at 2,7-PositionsTypical HOMO Level (eV)Typical LUMO Level (eV)Typical Optical Band Gap (eV)Resulting Emission Color
-H (unsubstituted)-5.8 to -6.0-2.1 to -2.3~3.7Violet/UV
-C≡C-CH₃ (Prop-1-ynyl)-5.6 to -5.8-2.3 to -2.5~3.3Blue
-Phenyl-5.5 to -5.7-2.4 to -2.6~3.1Blue
-Thienyl (electron-rich)-5.3 to -5.5-2.4 to -2.6~2.9Blue-Green
-Benzothiadiazole (electron-deficient)-5.8 to -6.0-3.0 to -3.3~2.7Green

Correlations Between Molecular Structure, Supramolecular Organization, and Device Performance

The performance of an organic electronic device is not solely determined by the properties of an individual molecule but is heavily dependent on how these molecules arrange themselves in the solid state—their supramolecular organization. The structure of this compound is designed to control this organization.

The interplay between the rigid, planar fluorene core and the flexible, bulky didodecyl side chains is crucial. The fluorene units have a strong tendency to form π-stacked aggregates. This stacking is essential for intermolecular charge transport, as it allows charge carriers (holes or electrons) to "hop" between adjacent molecules. nih.gov However, uncontrolled, excessive aggregation can lead to the formation of "excimers" or other aggregate states that emit light at lower energies (longer wavelengths), resulting in broad, impure color emission and reduced device efficiency. acs.org

Engineering Charge Transport and Photophysical Behavior through Molecular Architecture

The molecular architecture of this compound is a clear example of engineering for specific electronic functions.

Charge Transport :

Injection Barriers : The HOMO and LUMO energy levels determine the energy barriers for injecting charges (holes and electrons) from the electrodes. The molecular architecture allows for the tuning of these levels to better align with the work functions of typical anode (e.g., ITO/PEDOT:PSS) and cathode (e.g., Ca/Al) materials, leading to more efficient charge injection and lower device operating voltages. nih.gov

Photophysical Behavior :

Fluorescence and Quantum Yield : The rigid fluorene core ensures high fluorescence quantum yields, as it minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations. nih.gov Dialkylation at the C9 position is known to enhance photostability by preventing oxidation to the corresponding fluorenone, a common degradation product that acts as a fluorescence quencher. nih.govnih.gov

Emission Color : The photophysical behavior is dominated by the π-π* transition of the conjugated fluorene system. The energy of this transition, and thus the emission color, is primarily tuned by the substituents at the 2,7-positions. The prop-1-ynyl groups extend the conjugation, resulting in blue emission. The long alkyl chains at C9 help preserve this emission color in the solid state by preventing the formation of low-energy excimer states. acs.org

Through the deliberate combination of a solubilizing, sterically hindering element (didodecyl chains) and a conjugation-extending, electronically active element (prop-1-ynyl groups) on a stable, fluorescent core, the molecular architecture of this compound is precisely engineered to balance processability with high-performance photophysical and charge transport properties.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of fluorene (B118485) derivatives has traditionally involved multi-step processes that can be resource-intensive. researchgate.net A key area of future research will be the development of more efficient and sustainable synthetic routes.

Novel Synthetic Approaches:

Catalyst-Free Synthesis: New methods are being explored for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives, which can proceed without a catalyst. rsc.org

Photochemical Methods: Blue light-induced photochemical generation of carbene intermediates from α-biaryldiazoacetates presents a metal-free approach to constructing the fluorene scaffold. researchgate.net

Rhodium-Catalyzed Reactions: A three-component synthesis has been developed using a rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution sequence to create multisubstituted fluorene derivatives. acs.org

Sustainable Synthesis (Green Chemistry):

Aerobic Oxidation: Research has demonstrated a highly efficient method for synthesizing 9-fluorenones from 9H-fluorenes using air as the oxidant under ambient conditions, which is considered a "green" process. rsc.orgresearchgate.net

Bifunctional Ionic Liquids: Bifunctional ionic liquids containing both sulfonic acid and sulfhydryl groups have been successfully used as catalysts in the condensation reaction of 9-fluorenone (B1672902) and phenol, offering high conversion and selectivity. nih.gov

These emerging synthetic strategies could lead to more cost-effective and environmentally friendly production of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene and its analogues.

Integration into Multi-Component and Hybrid Material Systems

The propynyl (B12738560) groups on this compound are ideal for post-synthetic modification, making the compound an excellent building block for complex molecular architectures and hybrid materials.

Multi-Component Reactions (MCRs): Fluorene and fluorenone moieties can be incorporated into diverse and complex derivatives using isocyanide-based multicomponent reactions (IMCRs). researchgate.netrug.nl This approach allows for the rapid assembly of intricate molecular structures from simple starting materials.

Hybrid Metal-Organic Frameworks (MOFs): The functional groups on fluorene derivatives can be designed to coordinate with metal ions, enabling their use as organic linkers in the fabrication of hybrid MOFs. mdpi.com

Copolymers: Donor-acceptor copolymers have been synthesized by combining fluorene sequences (the donor) with electron-accepting units like 1,2,4,5-tetrazine (B1199680) and 1,3,5-triazine, resulting in materials with intense blue photoluminescence. researchgate.net

Hybrid Systems for Optoelectronics: The integration of fluorene derivatives into hybrid systems with inorganic components is a promising route for developing advanced optoelectronic devices. For example, they can be used as hole transport materials in perovskite solar cells. entrepreneur-cn.com

The ability to integrate this fluorene derivative into such diverse systems opens up possibilities for creating materials with tailored electronic, optical, and thermal properties.

Advanced Processing Techniques for High-Performance Devices

The long dodecyl chains on this compound enhance its solubility, which is advantageous for solution-based processing techniques crucial for manufacturing large-area and flexible electronic devices.

Future research will likely focus on optimizing processing conditions to control the supramolecular organization and morphology of thin films, which are critical for device performance. tue.nl Techniques such as spin-coating, ink-jet printing, and blade-coating can be explored to fabricate uniform and high-quality films for applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are known for their high photoluminescence quantum yields and are used as light-emitting materials in OLEDs. nih.govresearchgate.net Advanced processing can improve the efficiency and color purity of these devices.

Organic Field-Effect Transistors (OFETs): The charge transport properties of fluorene-based polymers make them suitable for the active layer in OFETs. researchgate.net

Organic Solar Cells (OSCs): As hole transport materials, fluorene derivatives contribute to the efficiency and stability of OSCs. entrepreneur-cn.com

The development of advanced processing techniques will be essential for translating the promising properties of this compound into high-performance electronic devices.

Development of In-Situ Characterization Methods

To fully understand and optimize the performance of devices based on this compound, it is crucial to study the material's properties during device operation.

In-Situ Spectroscopic Techniques: Real-time monitoring of the electronic and structural changes in the material under electrical bias or photo-irradiation can provide valuable insights into degradation mechanisms and charge transport processes.

High-Pressure Studies: Applying high hydrostatic pressure allows for the systematic study of how changes in intermolecular distances and relative molecular orientation affect the material's crystallographic and electronic properties. aps.org

Interfacial Probes: The integration of fluorene-based materials into OFET structures can serve as a platform to probe biologically relevant phenomena involving weak interfacial modifications. nih.gov

The development and application of these in-situ methods will provide a deeper understanding of the structure-property relationships that govern device performance and stability.

Fundamental Studies on Excited State Dynamics and Interfacial Phenomena

The photophysical properties of fluorene derivatives are at the heart of their applications in optoelectronics. acs.orgacs.org A fundamental understanding of their behavior upon photoexcitation is critical for designing more efficient materials.

Excited-State Dynamics: Time-resolved fluorescence spectroscopy and quantum chemical calculations can be used to investigate the electronic structure and relaxation dynamics of fluorene derivatives. nih.govnih.gov Studies have shown that factors like solvent interactions can play a central role in mediating the relaxation dynamics. nih.govnih.gov

Influence of Substituents: The position and nature of substituents on the fluorenone core can significantly modulate fluorescence and radiationless deactivation pathways by modifying the singlet-excited state energy and character. rsc.org

Interfacial Electronics: In devices, the interface between the fluorene-based material and other layers (e.g., electrodes, dielectrics) is critical. nih.gov Future studies will focus on understanding and controlling the electronic phenomena at these interfaces to minimize energy losses and improve charge injection/extraction.

These fundamental studies will provide the necessary knowledge to rationally design next-generation fluorene-based materials with superior performance.

Scalability and Industrial Viability of Fabrication Processes

For this compound to find widespread commercial use, its synthesis and the fabrication of devices from it must be scalable and economically viable.

Market Growth: The global market for fluorene derivatives is projected to grow, driven by increasing demand in applications such as liquid crystal displays, camera lenses, and semiconductor-related materials. datainsightsmarket.com

Industrial Synthesis: While coal tar is a common industrial source of fluorene, the development of cost-effective and scalable synthetic routes for functionalized derivatives like the title compound is crucial. researchgate.net Successful scale-up of green synthesis methods, such as the aerobic oxidation of 2,7-dibromofluorene (B93635), has already been demonstrated. researchgate.net

Process Optimization: Research into optimizing reaction conditions, minimizing waste, and using less hazardous reagents will contribute to the industrial viability of these materials. rsc.orgresearchgate.net The use of inexpensive and readily available starting materials is also a key consideration. researchgate.net

Focusing on these aspects will be critical for bridging the gap between laboratory-scale research and large-scale industrial production, ultimately enabling the commercialization of technologies based on this compound.

Q & A

Q. What are the standard synthetic routes for preparing 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene and its derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Bromination : Start with 2,7-dibromofluorene derivatives, as seen in intermediates like 2,7-dibromo-9,9-didodecylfluorene (CAS 560057), which is a precursor for cross-coupling reactions .
  • Alkylation : Introduce long alkyl chains (e.g., didodecyl groups) via nucleophilic substitution under basic conditions (e.g., NaOH with tetrabutylammonium chloride as a phase-transfer catalyst) at elevated temperatures (80°C) .
  • Cross-Coupling : Use Sonogashira or Suzuki-Miyaura coupling to install propynyl or boron-containing groups. For example, palladium-catalyzed coupling with prop-1-ynyl reagents yields the target compound .
    Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., ethanol for dibromo derivatives) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify alkylation efficiency and ligand coordination in derivatives (e.g., acetylthio groups in AuNP stabilization) .
  • UV-Vis Spectroscopy : Assess π-conjugation and electronic transitions; shifts in absorption peaks indicate successful functionalization (e.g., in AuNPs/P3HT blends) .
  • X-Ray Photoelectron Spectroscopy (XPS) : Confirm elemental composition (e.g., sulfur in acetylthio ligands) and oxidation states .
  • Single-Crystal X-Ray Diffraction : Resolve molecular packing and bond angles (e.g., coplanar fluorene units with perpendicular alkyl chains in crystallography studies) .

Advanced Research Questions

Q. How can researchers optimize alkylation or bromination steps in synthesizing fluorene-based monomers?

Methodological Answer:

  • Temperature Control : Maintain −78°C during lithiation of fluorene to prevent side reactions, followed by gradual warming for alkylation .
  • Catalyst Selection : Use tetrabutylammonium chloride to enhance reaction rates in biphasic systems (aqueous NaOH/organic solvent) .
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol for dibromo derivatives) to isolate high-purity intermediates (>97%) .
    Data Analysis : Compare yields and purity via GC-MS (limit of quantification: 0.01 mg/kg) to identify optimal conditions .

Q. What strategies resolve contradictions between optical spectroscopy and electrical measurements in nanoparticle-polymer blends?

Methodological Answer:

  • Correlative Analysis : Cross-reference UV-Vis data (optical bandgap) with cyclic voltammetry (HOMO/LUMO levels) to validate energy alignment in AuNPs/P3HT blends .
  • Morphological Studies : Use Field Emission SEM (FESEM) to detect nanoparticle aggregation, which may explain discrepancies in charge transport vs. optical quenching .
  • Statistical Validation : Apply principal component analysis (PCA) to datasets from multiple techniques (e.g., DLS for particle size, NMR for ligand density) .

Q. How to select stabilizing ligands for gold nanoparticles (AuNPs) functionalized with fluorene derivatives to enhance charge transport?

Methodological Answer:

  • Ligand Design : Prioritize bifunctional ligands like 9,9-didodecyl-2,7-bis(acetylthio)fluorene (FL), which anchor via thiol groups while maintaining π-conjugation for charge transfer .
  • Comparative Testing : Screen ligands (e.g., DDT vs. FL) in AuNPs/P3HT blends using Hall effect measurements to evaluate carrier mobility .
  • Thermal Stability : Assess ligand decomposition temperatures via TGA; long alkyl chains (didodecyl) improve thermal stability in optoelectronic devices .

Q. What experimental parameters influence molecular packing in thin films, and how can they be controlled?

Methodological Answer:

  • Solvent Engineering : Use high-boiling-point solvents (e.g., chlorobenzene) during spin-coating to promote slow crystallization and ordered packing .
  • Substrate Modification : Apply self-assembled monolayers (SAMs) to induce epitaxial growth, as seen in fluorene derivatives with coplanar backbones .
  • Post-Deposition Annealing : Optimize annealing temperature (e.g., 150–200°C) to reduce defects while avoiding alkyl chain melting, monitored via grazing-incidence XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.